molecular formula C17H14N2O3 B2878239 N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-63-3

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2878239
CAS No.: 338417-63-3
M. Wt: 294.31
InChI Key: QXSXPKKWLSHIDQ-UHFFFAOYSA-N
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Description

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound belonging to the chromeno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of the chromeno[2,3-b]pyridine scaffold. One common approach is the PASE (Pot, Atom, and Step Economic) assembly, which utilizes salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones. The reaction conditions often require mild temperatures and the presence of a suitable catalyst to ensure high yields and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve large-scale synthesis. This includes the use of continuous flow reactors, which can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent and temperature control.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid: This compound lacks the N-allyl group, resulting in different chemical and biological properties.

  • 5H-chromeno[2,3-b]pyridine derivatives: These compounds may have variations in the substituents on the chromeno[2,3-b]pyridine scaffold, leading to diverse applications and activities.

Properties

IUPAC Name

2-methyl-5-oxo-N-prop-2-enylchromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-3-8-18-16(21)12-9-13-15(20)11-6-4-5-7-14(11)22-17(13)19-10(12)2/h3-7,9H,1,8H2,2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSXPKKWLSHIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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